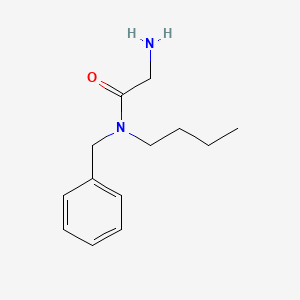

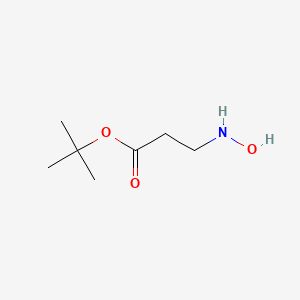

2-amino-N-benzyl-N-butylacetamide

説明

Synthesis Analysis

The synthesis of N-tert-butyl amides, which includes compounds like 2-amino-N-benzyl-N-butylacetamide, can be achieved by the reaction of di-tert-butyl dicarbonate and nitriles catalyzed by Cu(OTf)2 . This reaction is efficient and can be performed under solvent-free conditions at room temperature .Chemical Reactions Analysis

The synthesis of N-tert-butyl amides, such as 2-amino-N-benzyl-N-butylacetamide, involves the reaction of nitriles with di-tert-butyl dicarbonate, catalyzed by Cu(OTf)2 . This reaction is part of the Ritter reaction family .科学的研究の応用

Cancer Research Applications

- A novel compound derived from fig, closely related to "2-amino-N-benzyl-N-butylacetamide", enhanced trastuzumab-triggered phagocytic killing of SKOV-3 cancer cells. This study demonstrated the compound's potential to increase the activity of phagocytic cells through interaction with Fcγ receptors, offering a model for therapeutic strategies in the effective treatment of ovarian cancer cells (E. T. Ali et al., 2023).

Anticonvulsant and Neuropathic Pain Applications

- Research on primary amino acid derivatives (PAADs), which include compounds similar to "2-amino-N-benzyl-N-butylacetamide", revealed significant anticonvulsant activities. These compounds were shown to exceed the anticonvulsant efficacy of phenobarbital in animal models, indicating their potential as novel anticonvulsant agents (Amber M King et al., 2011). Further studies defined the structure-activity relationship of PAADs, providing insight into how substituents at the 4'-N'-benzylamide site affect anticonvulsant activity (Amber M King et al., 2011).

Synthetic Chemistry Contributions

- A nickel-catalyzed formal aminocarbonylation of secondary benzyl chlorides with isocyanides to yield α-substituted phenylacetamides demonstrated the utility of related compounds in synthetic chemistry. This method highlights the functional group tolerance and mild conditions of the reaction, applicable in the synthesis of drug molecules and natural products (Yun Wang et al., 2020).

Novel Drug Discovery

- Derivatives of "2-amino-N-benzyl-N-butylacetamide" have been explored as T-type calcium channel blockers. Optimization of these derivatives focused on solubility, brain penetration, and safety, culminating in the identification of a clinical candidate for the treatment of generalized epilepsies (O. Bezençon et al., 2017).

Solvatochromism and Stability Studies

- Studies on the stability and solvatochromic properties of compounds related to "2-amino-N-benzyl-N-butylacetamide" provided insights into solute-solvent interactions and the electronic character of substituents, contributing to a deeper understanding of their chemical behavior (M. Masoud et al., 2011).

特性

IUPAC Name |

2-amino-N-benzyl-N-butylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O/c1-2-3-9-15(13(16)10-14)11-12-7-5-4-6-8-12/h4-8H,2-3,9-11,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWODXWGXAMOEHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CC1=CC=CC=C1)C(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-N-benzyl-N-butylacetamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

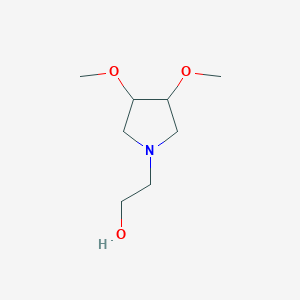

![5-Amino-3,6,8-trihydroxy-1-methyl-9,10-dioxo-7-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]anthracene-2-carboxylic acid](/img/structure/B1474231.png)

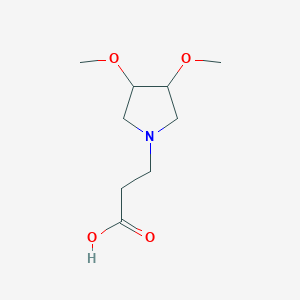

![4-(2-methoxyethyl)-2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B1474246.png)

![(1R,2R)-2-{[(5-methylfuran-2-yl)methyl]amino}cyclopentan-1-ol](/img/structure/B1474247.png)